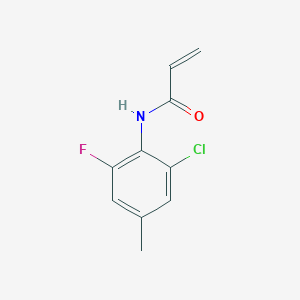
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide, commonly known as CFMP, is an organic compound that has garnered attention in the scientific community due to its potential applications in various fields. CFMP is a synthetic compound that has been synthesized through various methods, and has been found to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of CFMP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. CFMP has been found to inhibit the activity of protein kinase B (Akt), a signaling molecule that is involved in the regulation of cell survival and proliferation. CFMP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CFMP has been found to exhibit significant biochemical and physiological effects, particularly in cancer cells. CFMP has been shown to induce apoptosis in cancer cells by activating certain enzymes involved in the process of programmed cell death. CFMP has also been found to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to a decrease in cancer cell growth. Additionally, CFMP has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMP has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields such as cancer research and inflammation. However, there are also limitations to using CFMP in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of CFMP, including further studies on its mechanism of action, potential applications in other fields such as neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, further studies on the toxicity and safety of CFMP are needed to fully understand its potential as a therapeutic agent.
In conclusion, CFMP is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. CFMP has been synthesized through various methods, and has been found to exhibit significant biological activity. CFMP has potential applications in cancer research, inflammation, and other fields, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
CFMP can be synthesized through various methods, including the reaction of 2-chloro-6-fluoro-4-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-6-fluoro-4-methylphenylamine with acrylonitrile in the presence of a base such as potassium carbonate. Both methods have been found to yield CFMP with high purity and yield.
Aplicaciones Científicas De Investigación
CFMP has been found to exhibit significant biological activity, particularly in the field of cancer research. CFMP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CFMP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CFMP has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-chloro-6-fluoro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-3-9(14)13-10-7(11)4-6(2)5-8(10)12/h3-5H,1H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEPMOABHHTEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-fluoro-4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2652521.png)
![3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid](/img/structure/B2652522.png)
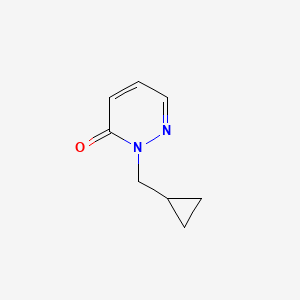
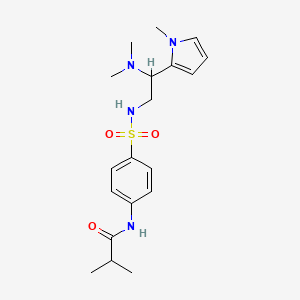
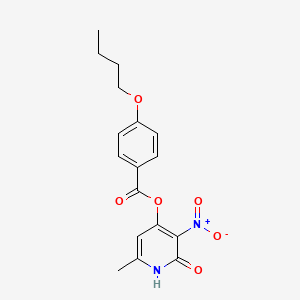
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2652530.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)
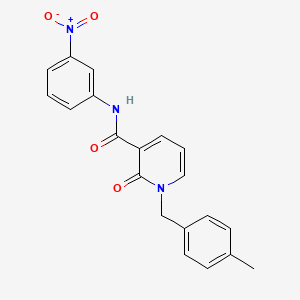
![2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
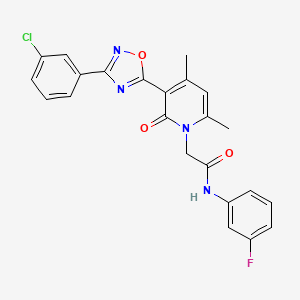
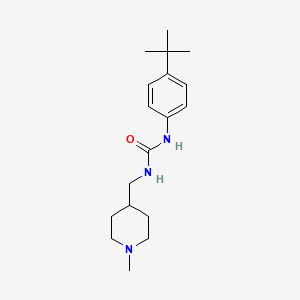
![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)